(3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane

Description

Structural Identity and IUPAC Nomenclature

Molecular Architecture

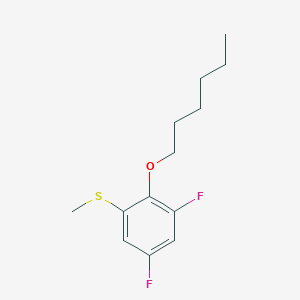

The compound’s structure comprises a benzene ring with three substituents:

- Two fluorine atoms at the 3rd and 5th positions,

- A hexyloxy group (-O-C$$6$$H$${13}$$) at the 2nd position,

- A methylsulfanyl group (-S-CH$$_3$$) at the 4th position.

The IUPAC name, (3,5-difluoro-2-(hexyloxy)phenyl)(methyl)sulfane , reflects this substitution pattern. The hexyloxy chain introduces hydrophobicity, while the fluorine atoms enhance electronic stability through strong C-F bonds.

Structural Comparison to Analogues

Comparing this compound to its shorter-chain analogue, 3,5-difluoro-4-ethoxyphenyl methyl sulfide (CAS 1379368-66-7), reveals how alkoxy chain length influences properties:

The extended hexyl chain increases molecular weight and hydrophobicity, potentially enhancing lipid solubility for drug delivery applications.

Properties

IUPAC Name |

1,5-difluoro-2-hexoxy-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2OS/c1-3-4-5-6-7-16-13-11(15)8-10(14)9-12(13)17-2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYRUNDIDIMXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1SC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801226530 | |

| Record name | Benzene, 1,5-difluoro-2-(hexyloxy)-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443336-83-1 | |

| Record name | Benzene, 1,5-difluoro-2-(hexyloxy)-3-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443336-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,5-difluoro-2-(hexyloxy)-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 3,5-Difluorophenol

3,5-Difluorophenol is alkylated with hexyl bromide under basic conditions. A representative procedure involves:

-

Reagents : 3,5-Difluorophenol (1.0 equiv), hexyl bromide (1.1 equiv), potassium carbonate (2.0 equiv).

-

Solvent : Acetone or DMF (5–10 mL per mmol of phenol).

-

Workup : Filtration, solvent removal, and purification via recrystallization (ethyl acetate/hexane) yield 3,5-difluoro-2-(hexyloxy)phenol in 70–85% purity.

Key Considerations :

-

Excess hexyl bromide ensures complete substitution, minimizing di-alkylation byproducts.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in non-polar solvents.

Thiolation of the Phenolic Intermediate

Conversion of the phenol to a thiophenol is critical for subsequent methylation.

Newman-Kwart Rearrangement

This method avoids harsh reducing agents:

-

Thiocarbamate Formation : React 3,5-difluoro-2-(hexyloxy)phenol with dimethylthiocarbamoyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C to room temperature.

-

Rearrangement : Heat the intermediate at 180–200°C for 2–4 h under inert atmosphere to yield the S-aryl dimethylcarbamate.

-

Hydrolysis : Treat with 6M HCl at 60°C for 6 h to obtain 3,5-difluoro-2-(hexyloxy)thiophenol.

Direct Thiolation via P₂S₅

An alternative one-pot approach:

-

Reagents : 3,5-Difluoro-2-(hexyloxy)phenol (1.0 equiv), P₂S₅ (1.5 equiv), hexamethyldisilane (2.0 equiv).

-

Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate = 10:1).

Limitations : Lower yields (40–50%) due to side reactions.

Methylation of the Thiophenol

The final step introduces the methylsulfane group.

Methyl Iodide Alkylation

Alternative Methylation Agents

-

Dimethyl Sulfate : Requires stringent pH control (pH 9–10) to avoid over-methylation.

-

Methyl Triflate : Higher reactivity but cost-prohibitive for large-scale synthesis.

Optimization and Scale-Up Considerations

Solvent Selection

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Regeneration of the original sulfane.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The difluoro and hexyloxy groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes. The methylsulfane group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares (3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues with Alkoxy Chains

Key Observations :

- Substituent Position : Fluorine atoms at 3,5-positions increase electronegativity and may influence electronic interactions in supramolecular systems (e.g., liquid crystals or coordination complexes).

Sulfur-Containing Analogues

Key Observations :

- Sulfane vs. Sulfone : The methylthio (-SMe) group in the target compound is less oxidized than sulfone (-SO₂-) analogues, making it more nucleophilic and prone to oxidation reactions.

- Reactivity : Sulfanes are generally less stable than sulfones but more reactive in substitution or coupling reactions, as seen in pesticide intermediates ().

Fluorinated Analogues

Key Observations :

- Fluorine Effects : The 3,5-difluoro substitution in the target compound may enhance metabolic stability and binding affinity in bioactive molecules, similar to trifluoromethyl groups in herbicides ().

Biological Activity

(3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group substituted with a hexyloxy chain and a methylsulfane moiety. The presence of fluorine atoms enhances its reactivity and lipophilicity, which may influence its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly against aggressive cancer types. It appears to influence cell growth and apoptosis through modulation of signaling pathways related to cell proliferation .

The biological effects of this compound are thought to be mediated through:

- Molecular Targets : The compound interacts with specific enzymes and receptors that are crucial in cancer metabolism and microbial growth.

- Signaling Pathways : It may alter pathways involved in apoptosis and cell cycle regulation, potentially leading to increased cancer cell death .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the growth of cancer cell lines at low micromolar concentrations. The IC50 values indicate significant potency compared to standard chemotherapeutics .

- Case Studies : In a case study involving animal models, the administration of this compound resulted in reduced tumor size and improved survival rates. These findings support its potential as a therapeutic agent in oncology.

- Comparative Analysis : When compared to similar compounds, this compound exhibited superior activity due to its unique structural features, which enhance its interaction with biological targets.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high yields of (3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions. For example, a hexyloxy group can be introduced to a fluorinated phenol precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Subsequent methylation of the thiol group using methyl iodide in the presence of a base (e.g., NaH) yields the final product. Evidence from PROTAC studies shows yields up to 90% when using controlled stoichiometry and inert atmospheres to prevent oxidation of the sulfane group .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : The hexyloxy chain’s methylene protons (δ ~1.2–1.6 ppm) and the methyl sulfane group (δ ~2.1 ppm) should show distinct splitting patterns due to coupling with fluorine atoms. Aromatic protons adjacent to fluorine substituents typically appear as doublets of doublets .

- IR Spectroscopy : Stretching vibrations for C-F bonds (1000–1100 cm⁻¹) and S-CH₃ (700–750 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak (e.g., [M+H]⁺) with the theoretical mass (calculated from molecular formula).

Advanced Research Questions

Q. How do electronic effects of the 3,5-difluoro and hexyloxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the aromatic ring toward electrophilic substitution but may deactivate it in SNAr reactions unless paired with a strong leaving group. Computational studies (DFT) can map charge distribution, showing enhanced electrophilicity at the para position relative to the hexyloxy group. Experimental validation involves comparing reaction rates with non-fluorinated analogs in Suzuki-Miyaura couplings using Pd catalysts .

Q. What stability challenges arise when incorporating this compound into PROTACs or other bioactive molecules?

- Methodological Answer : The methyl sulfane group is prone to oxidation under aerobic conditions, forming sulfoxide/sulfone byproducts. Stability studies (HPLC-MS monitoring under varying pH and temperature) are critical. For PROTAC applications, encapsulation in liposomes or co-administration with antioxidants (e.g., ascorbic acid) mitigates degradation . Additionally, the hexyloxy chain’s hydrophobicity may require formulation adjustments (e.g., PEGylation) to improve aqueous solubility .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Discrepancies often stem from impurities or solvent purity. Systematic solubility testing (e.g., gravimetric analysis in DMSO, THF, and water/ethanol mixtures) under standardized conditions (25°C, N₂ atmosphere) clarifies trends. For instance, the hexyloxy group enhances solubility in non-polar solvents (logP ~5.2), but fluorination reduces it in polar solvents. Data from PubChem and ECHA databases (e.g., InChI key GZPCNALAXFNOBT) provide reference values for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.